Acetate
Overview
Description
Acetate is a chemical compound with the formula C₂H₃O₂⁻. It is the conjugate base or ion of acetic acid, typically found in aqueous solutions. This compound is a versatile compound that forms salts and esters with various cations. It is widely used in both industrial and biological processes. In nature, this compound is a common building block for biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetate can be synthesized through several methods. One common method involves the reaction of acetic acid with a base, such as sodium hydroxide, to form sodium this compound and water:
CH3COOH+NaOH→CH3COONa+H2O
Another method involves the esterification of acetic acid with ethanol in the presence of a catalyst like sulfuric acid to produce ethyl this compound:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
Industrially, this compound is produced on a large scale through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst to form acetic acid, which is then converted to this compound salts or esters .
Chemical Reactions Analysis
Types of Reactions
Acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: this compound can be reduced to ethanol.
Substitution: this compound can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to form esters.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Ethanol (C₂H₅OH).
Substitution: Various esters, such as ethyl this compound (CH₃COOC₂H₅).
Scientific Research Applications
Acetate has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways, such as the citric acid cycle.
Medicine: Used in the formulation of pharmaceuticals and as a buffer in biological systems.
Industry: Used in the production of polymers, food preservatives, and as a solvent in coatings and inks .
Mechanism of Action
Acetate exerts its effects through various mechanisms:
Metabolic Pathways: this compound is converted to acetyl-CoA, which enters the citric acid cycle to produce energy.
Buffering Action: this compound acts as a buffer, maintaining pH levels in biological systems.
Enzyme Activation: This compound can activate enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Formate (HCOO⁻): Similar to acetate but with one less carbon atom.
Propionate (C₃H₅O₂⁻): Similar to this compound but with one additional carbon atom.
Butyrate (C₄H₇O₂⁻): Similar to this compound but with two additional carbon atoms.
Uniqueness of this compound
Versatility: this compound can form a wide range of salts and esters.
Biological Importance: this compound is a key intermediate in metabolic pathways.
Industrial Relevance: This compound is used in various industrial applications, from solvents to food preservatives .
Properties
CAS No. |
71-50-1 |
---|---|
Molecular Formula |
C2H3O2- |
Molecular Weight |
59.04 g/mol |
IUPAC Name |
acetate |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1 |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-] |
Canonical SMILES |
CC(=O)[O-] |
71-50-1 | |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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